Home > Products > Screening Compounds P15830 > 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - 1005295-53-3

6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Catalog Number: EVT-3018244
CAS Number: 1005295-53-3
Molecular Formula: C10H12N4O2S
Molecular Weight: 252.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Amino-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione (7-Ribofuranosyloxoallopurinol)

  • Compound Description: This compound is a guanosine analog within the pyrazolo[3,4-d]pyrimidine ring system. It has been investigated as a potential immunotherapeutic agent due to its ability to potentiate murine immune functions. []
  • Relevance: Both this compound and 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one share the core pyrazolo[3,4-d]pyrimidin-4(5H)-one structure. The key difference lies in the substituents at the N1 and C6 positions. While the related compound possesses a ribofuranose moiety at N1 and an amino group at C6, our target compound features a 2-hydroxyethyl group at N1 and an allylthio group at C6. []

7-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidine-4,6(1H,5H)-dione

  • Compound Description: This compound is another uridine analog within the pyrazolo[3,4-d]pyrimidine family. []
  • Relevance: This compound shares a close structural resemblance with 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, particularly in the pyrazolo[3,4-d]pyrimidine-4(5H)-one core. The primary difference lies in the substituents at N1 and C6. This compound has a ribofuranose group at N7 and an oxo group at C6, as opposed to the 2-hydroxyethyl and allylthio groups in the target compound. []

4-Amino-7-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-6(1H)-one

  • Compound Description: This compound represents a cytidine analog within the pyrazolo[3,4-d]pyrimidine series. []

3-Ethoxy-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound is a ribonucleoside analog of inosine within the pyrazolo[3,4-d]pyrimidine ring system. []
  • Relevance: Similar to the target compound, this compound is built upon the pyrazolo[3,4-d]pyrimidin-4(5H)-one core structure. The distinction lies in the substituents at N1 and C3. This compound features a ribofuranose group at N1 and an ethoxy group at C3, while 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a 2-hydroxyethyl group at N1 and a hydrogen atom at C3. []

3-Alkoxy-6-thioxopyrazolo[3,4-d]-pyrimidin-4(5H,7H)-one Derivatives

  • Compound Description: These compounds are intermediates in synthesizing 3-alkoxy-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidines, which are structurally related to adenosine, inosine, and guanosine. []
  • Relevance: These derivatives share the pyrazolo[3,4-d]pyrimidin-4(5H)-one core with 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The main difference lies in the C3 and C6 substituents. The derivatives bear an alkoxy group at C3 and a thioxo group at C6, contrasting with the hydrogen atom at C3 and an allylthio group at C6 in the target compound. []
Overview

6-(Allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has gained attention due to its potential therapeutic applications, particularly in oncology. This compound is characterized by a unique structure that incorporates both allylthio and hydroxyethyl functional groups, enhancing its biological activity.

Source

The compound has been synthesized and studied in various research settings, particularly in the context of developing kinase inhibitors for cancer treatment. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit specific kinases involved in cancer progression, making them valuable in therapeutic applications .

Classification

6-(Allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is classified as a heterocyclic compound due to its pyrazole and pyrimidine rings. It is also categorized as a small-molecule inhibitor, which is significant in drug development for targeting specific enzymes or receptors involved in disease pathways.

Synthesis Analysis

Methods

The synthesis of 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available pyrazolo[3,4-d]pyrimidine derivatives.
  2. Reagents: Common reagents include allyl bromide and potassium carbonate, which facilitate the introduction of the allylthio group.
  3. Solvents: Pyridine is often used as a solvent to promote the reaction conditions necessary for the formation of the desired compound.

Technical Details

The reaction mechanism generally involves nucleophilic substitution where the thiol group attacks the allyl bromide leading to the formation of the allylthio moiety. The hydroxyethyl group is introduced through further functionalization of the pyrazolo[3,4-d]pyrimidine scaffold .

Molecular Structure Analysis

Structure

The molecular structure of 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one includes:

  • Pyrazolo[3,4-d]pyrimidine core: This bicyclic structure is crucial for its biological activity.
  • Allylthio group: Enhances lipophilicity and may influence binding interactions with biological targets.
  • Hydroxyethyl substituent: Provides additional hydrogen bonding capabilities which may enhance solubility and bioavailability.

Data

  • Molecular Formula: C₉H₁₁N₄OS
  • Molecular Weight: Approximately 225.27 g/mol
  • Structural Representation: The SMILES notation for this compound is CSC1=NC=C2C(NN(CC=C)C2=O)=N1, indicating its complex arrangement .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The allyl group can participate in further reactions such as cross-coupling or electrophilic substitutions.
  2. Hydrolysis: Under acidic or basic conditions, the hydroxyethyl group may be modified or removed.
  3. Oxidation/Reduction: The sulfur atom in the allylthio group can be oxidized to form sulfoxides or sulfones.

Technical Details

The reactivity of this compound makes it suitable for further derivatization, allowing researchers to explore a range of analogs with potentially enhanced pharmacological properties .

Mechanism of Action

Process

The mechanism of action for 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one primarily involves:

  • Kinase Inhibition: This compound acts as a competitive inhibitor of certain kinases by mimicking ATP binding sites, thus preventing phosphorylation events critical for cancer cell proliferation.
  • Signal Pathway Modulation: By inhibiting specific kinases, it alters downstream signaling pathways involved in cell growth and survival.

Data

Research has demonstrated that compounds within this class can exhibit potent inhibitory effects on kinases such as c-Src with IC₅₀ values in the low micromolar range .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Moderate solubility in organic solvents; limited solubility in water due to hydrophobic character.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within typical ranges for similar compounds.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm purity and structural integrity during synthesis .

Applications

Scientific Uses

6-(Allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one shows promise in various scientific applications:

  • Cancer Research: Its role as a kinase inhibitor positions it as a candidate for developing targeted therapies against cancers that exhibit unregulated kinase activity.
  • Drug Development: Ongoing studies aim to optimize its efficacy and reduce side effects through structural modifications.
Therapeutic Target Identification and Validation for 6-(Allylthio)-1-(2-Hydroxyethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-One

Kinase Inhibition Profiling: Eukaryotic vs. Prokaryotic Enzymatic Targets

Comprehensive kinase profiling reveals that AHP exhibits differential inhibitory activity across eukaryotic and prokaryotic kinase families, reflecting structural divergences in their ATP-binding sites. Eukaryotic kinases, particularly those involved in oncogenic signaling cascades, demonstrate high susceptibility to AHP inhibition. Biochemical assays using recombinant human kinases show potent submicromolar inhibition (IC₅₀ = 6.5–9.7 nM) against Janus kinase 2 (JAK2), a cytoplasmic tyrosine kinase implicated in myeloproliferative disorders and inflammatory conditions. This high-affinity interaction is attributed to the formation of a critical hydrogen bond between the pyrazolopyrimidinone core and the hinge region residue Leu932, complemented by hydrophobic interactions involving the allylthio moiety within a distal pocket unique to JAK2's catalytic domain [6]. Similar potency is observed against Src family kinases (SFKs), which are hyperactivated in prostate (PC3) and bladder (UMUC3, RT112) carcinomas, with AHP effectively suppressing Src-mediated phosphorylation events at nanomolar concentrations in cellular assays [1].

In contrast, prokaryotic kinases exhibit variable sensitivity to AHP, largely dictated by structural variations surrounding their ATP-binding clefts. While AHP demonstrates moderate inhibitory activity (IC₅₀ = 1.2–5.8 µM) against bacterial serine/threonine kinases involved in cell division and virulence regulation, such as PrkC from Bacillus subtilis, it shows negligible effects on histidine kinases of two-component regulatory systems—even at concentrations exceeding 50 µM. This selectivity stems from the inability of the pyrazolopyrimidinone scaffold to engage the shorter hinge region and altered gatekeeper residues characteristic of bacterial histidine kinases. Notably, AHP's efficacy against eukaryotic kinases is approximately 100–1000-fold greater than against prokaryotic counterparts, highlighting its potential as a targeted anticancer agent with minimal anticipated effects on commensal bacteria [1] [9].

Table 1: Kinase Inhibition Profile of AHP Across Eukaryotic and Prokaryotic Targets

Kinase TargetOrganism/ClassIC₅₀ (nM)Biological FunctionStructural Basis of Inhibition
JAK2Human (Tyrosine kinase)6.5–9.7Cytokine signaling, cell proliferationH-bond to hinge (Leu932); hydrophobic pocket occupancy
c-SrcHuman (Tyrosine kinase)15.3Oncogenic signaling, metastasisATP-mimetic binding; hydrophobic interaction with gatekeeper
PI3KαHuman (Lipid kinase)4200Cell growth, survivalWeak hinge binding; steric clash with affinity pocket
PrkCB. subtilis (Ser/Thr kinase)1200–5800Cell wall metabolism, sporulationPartial engagement of ribose pocket; suboptimal hydrophobic fit
KinAB. subtilis (Histidine kinase)>50,000Sporulation initiation, stress responseIncompatibility with dimerization domain; lack of H-bond donor

Structural Homology Modeling of PASTA Kinase Domains in Bacterial Resistance Modulation

Penicillin-binding protein And Serine/Threonine kinase Associated (PASTA) domains define a family of eukaryotic-like kinases in Gram-positive bacteria that phosphorylate substrates involved in cell wall homeostasis, antibiotic resistance, and virulence. Structural homology modeling of AHP’s interaction with PASTA kinases—particularly those from multidrug-resistant Actinobacteria and Firmicutes—reveals potential for disrupting bacterial adaptive responses. Using SWISS-MODEL workspace, a high-confidence model (GMQE score = 0.78) of the Mycobacterium tuberculosis PknB kinase domain was generated based on the Streptomyces Ksb1 template (PDB: 4RWU). Docking simulations positioned AHP within the ATP-binding cleft of PknB, forming a hydrogen bond with the backbone amide of conserved hinge residue Glu96 and van der Waals contacts with Val95 and Ala38 [8] [9].

Despite this favorable binding pose, critical divergences between bacterial PASTA kinases and human orthologs influence AHP’s selectivity. The bacterial kinases possess a distinctive "arginine triad" (Arg36, Arg38, Arg133 in PknB) near the ATP pocket that is absent in mammalian kinases. AHP’s allylthio group demonstrates electrostatic complementarity with this triad, potentially enabling selective inhibition. Molecular dynamics simulations further indicate that AHP binding induces conformational rigidity in the glycine-rich loop (residues 19–24) of PknB, restricting its transition to the closed, active state required for substrate phosphorylation. This mechanistic insight suggests that AHP could interfere with PASTA kinase-mediated phosphorylation of penicillin-binding proteins (PBPs)—a key mechanism underlying β-lactam resistance in methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter spp., where resistance rates to carbapenems exceed 40% in clinical isolates [4] [10].

Table 2: Conserved ATP-Binding Site Residues in PASTA Kinases Targeted by AHP

Kinase (Organism)Hinge Residue (H-bond)Catalytic LysineGatekeeperPASTA-Specific MotifAHP Docking Energy (kcal/mol)
PknB (M. tuberculosis)Glu96Lys40Met92Arg36-Arg38-Arg133-8.7
PrkA (B. subtilis)Asp155Lys43Phe99Lys37-Arg39-Arg140-7.9
Stk1 (S. aureus)Glu105Lys39Ile101Arg40-Arg42-Arg147-8.2
Human JAK2Leu932Lys882Phe995Absent-11.3

ATP-Competitive Binding Mechanisms in Oncogenic Kinase Families

AHP functions as a Type I ATP-competitive inhibitor, binding directly to the catalytically active conformation of kinases. Its pyrazolopyrimidinone core serves as an adenine bioisostere, enabling mimicry of ATP’s purine ring interactions within the kinase hinge region. Structural analyses of AHP in complex with JAK2 (modeled from PDB: 5AEP) reveal two hydrogen bonds: (1) between N4 of the pyrimidinone and the backbone NH of Leu932, and (2) between the C3 carbonyl and the carbonyl of Glu930. The allylthio moiety at C6 extends into a hydrophobic affinity pocket lined by Leu855, Gly857, and Phe995 (gatekeeper residue), forming favorable van der Waals interactions that enhance binding potency by ~15-fold compared to unsubstituted analogs. Concurrently, the 2-hydroxyethyl chain at N1 projects toward the solvent front, minimizing steric clashes while allowing water-mediated hydrogen bonds with Asp939 in the DFG motif [6] [7].

AHP’s binding modality diverges significantly across kinase families due to variations in three key regions:

  • Hinge Region Plasticity: In SFKs (e.g., c-Src), the hinge adopts a compact β-sheet conformation. AHP’s core maintains hydrogen bonding with Met341, but the allylthio group experiences steric hindrance from Thr338, reducing potency (IC₅₀ = 15.3 nM) relative to JAK2 (IC₅₀ = 6.5 nM) [1].

  • Affinity Pocket Topography: The depth and hydrophobicity of this pocket govern AHP’s selectivity. PI3Kα possesses a shallow affinity pocket obstructed by Trp780, preventing optimal allylthio engagement and explaining AHP’s weak inhibition (IC₅₀ > 4 µM). Conversely, in PI3Kδ—a target in hematological malignancies—a deeper pocket lined by Ile825 and Tyr813 accommodates the allylthio group, suggesting isoform selectivity potential [3] [7].

  • DFG Motif Conformation: AHP requires a "DFG-in" conformation for binding. Kinases like BCR-ABL with a propensity for "DFG-out" states (e.g., in the T315I mutant) exhibit resistance due to occlusion of the ATP site. Molecular modeling confirms that AHP cannot access the back pocket in DFG-out conformations, limiting its efficacy against gatekeeper mutants [7].

Table 3: Binding Interactions of AHP in Oncogenic Kinase ATP-Binding Sites

Kinase (IC₅₀)Hinge H-BondsAffinity Pocket InteractionsSolvent-Front InteractionsGatekeeper Residue Impact
JAK2 (6.5 nM)Leu932 (NH), Glu930 (C=O)Hydrophobic: Leu855, Gly857, Phe995Water-mediated H-bond to Asp939Phe995: Allows allylthio penetration
c-Src (15.3 nM)Met341 (NH)Hydrophobic: Leu273, Val281; Steric: Thr338Ionic interaction with Lys295Thr338: Partial steric hindrance
PI3Kδ (38 nM)Val828 (NH)Hydrophobic: Ile825, Tyr813H-bond to Lys779Tyr813: π-stacking with core
PI3Kα (>4 µM)Weak interaction with Val851Obstruction by Trp780Clash with catalytic loop (Lys802)Met772: Shallow pocket restriction
EGFR (>10 µM)Not observedInaccessible due to L858R mutationCharge repulsion with Lys745Thr790: Altered pocket volume

Comprehensive Compound Nomenclature

Properties

CAS Number

1005295-53-3

Product Name

6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

IUPAC Name

1-(2-hydroxyethyl)-6-prop-2-enylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C10H12N4O2S

Molecular Weight

252.29

InChI

InChI=1S/C10H12N4O2S/c1-2-5-17-10-12-8-7(9(16)13-10)6-11-14(8)3-4-15/h2,6,15H,1,3-5H2,(H,12,13,16)

InChI Key

SVKHKXYFAIAPLY-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=C(C=NN2CCO)C(=O)N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.